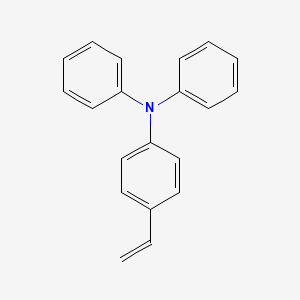

N,N-diphenyl-4-vinylaniline

Description

Significance of Vinyl-Aniline Derivatives in Advanced Functional Materials Science

Vinyl-aniline derivatives, as a class of compounds, are integral to the development of advanced functional materials. acs.org 4-Vinylaniline (B72439), a related compound, is utilized as a crosslinking agent to improve the mechanical properties and chemical resistance of resins, adhesives, and coatings. sigmaaldrich.com Its polymerization leads to the formation of poly(4-vinylaniline) (P4VA), a conductive polymer with applications in the development of biosensors. sigmaaldrich.com Furthermore, these derivatives serve as precursors for biocompatible and conductive hydrogels used in wound healing applications. sigmaaldrich.com

The incorporation of the diphenylamino group, as seen in N,N-diphenyl-4-vinylaniline, yields materials with valuable electronic properties. Chromophores containing the (diphenylamino)phenylethenyl group are noted for their large two-photon absorption cross-sections and high fluorescence quantum yields, making them suitable for applications in organic solar cells and as red-fluorescent dyes. mdpi.comsemanticscholar.org The triphenylamine (B166846) moiety, a core component of this derivative family, is recognized for its potent electron-donating and hole-transporting capabilities. rsc.org This has led to the development of polymeric triarylamines that offer improved film formation for large-scale, low-cost manufacturing of electronic devices. rsc.org The modification of resins with 4-vinylaniline has also been shown to produce materials with inherent electrical conductivity. researchgate.net

Historical Context and Evolution of Research on this compound

Research into this compound has evolved from foundational synthesis and characterization to its integration into highly complex and functional systems. Initial studies focused on establishing efficient synthetic routes, such as the Wittig reaction, and the subsequent polymerization to create basic photoconductive polymers like poly((4-diphenylamino styrene)). hcmue.edu.vnresearchgate.net

Over time, the focus has shifted towards utilizing this compound as a versatile monomer for creating more sophisticated materials. It is now a critical component in the synthesis of hole-transport materials for perovskite solar cells, where it is used to create both monomeric and polymeric systems. rsc.orgrsc.orgresearchgate.netresearchgate.net Research has demonstrated its utility in Heck coupling reactions to construct elaborate molecules such as dendrimers for organic electrical memory devices and branched fluorene (B118485) derivatives for optical limiting applications. semanticscholar.orgchem-soc.sisioc-journal.cnrsc.org More recently, its derivatives have been employed as fluorescent probes for high-resolution bio-imaging, capable of tracking dynamics within living cells. rsc.org This trajectory highlights a clear progression from fundamental polymer chemistry to the design of materials for cutting-edge applications in electronics, photonics, and biotechnology.

Fundamental Research Questions Driving Inquiry into this compound Systems

The ongoing investigation into this compound and its derivatives is propelled by several key research questions aimed at unlocking its full potential. A primary area of inquiry involves the optimization of synthetic and polymerization methods to enhance the purity, yield, and performance of the resulting materials. hcmue.edu.vnresearchgate.net Researchers are actively exploring how structural modifications, such as the addition of various substituent groups to the phenyl rings, influence the material's fundamental properties. rsc.orgrsc.orgresearchgate.net Specifically, a key question is how these modifications alter the highest occupied molecular orbital (HOMO) energy levels, oxidation potentials, and ultimately, the efficiency of devices. rsc.orgrsc.orgresearchgate.net

Another significant research thrust is the comparative analysis of monomeric versus polymeric systems derived from this compound. rsc.orgresearchgate.net Studies aim to elucidate the trade-offs between the superior thermal stability and film-forming properties of polymers and the potentially higher device efficiencies of their monomeric counterparts. rsc.orgrsc.orgresearchgate.net Scientists are investigating whether polymers based on this compound can serve as commercially viable, stable, and cost-effective alternatives to current industry standards like Spiro-OMeTAD in perovskite solar cells. rsc.orgresearchgate.net Furthermore, fundamental questions persist regarding the mechanisms of charge transport, the relationship between molecular architecture and photophysical properties (e.g., two-photon absorption), and the design of novel structures for applications in data storage and advanced bio-imaging. researchgate.netchem-soc.sisioc-journal.cnrsc.org

Detailed Research Findings

Research has provided specific data on the properties and performance of materials derived from this compound. For instance, studies have compared derivatives with different substituents to understand their impact on performance in perovskite solar cells (PSCs).

| Compound | Description | Glass Transition Temp. (Tg) | HOMO Level (eV) | Power Conversion Efficiency (PCE) in PSCs (%) |

|---|---|---|---|---|

| M:OO | Monomer: N,N-di(p-methoxyphenyl)-4-vinyl-aniline | 70 °C | -5.02 | 7.48% |

| P:OO | Polymer of M:OO | 129 °C | -5.08 | 5.14% |

| M:ON | Monomer: N-(p-(dimethylamino)phenyl-N-(p-methoxyphenyl)-4-vinyl-aniline) | 63 °C | -4.88 | 3.52% |

| P:ON | Polymer of M:ON | 128 °C | -4.90 | 5.28% |

This table summarizes the comparison between monomeric (M) and polymeric (P) hole-transport materials derived from this compound. The data shows that polymers exhibit higher thermal stability (higher Tg) but did not necessarily lead to higher power conversion efficiencies in this specific study. The substituents clearly influence the HOMO level and device performance. rsc.orgrsc.orgresearchgate.net

The photophysical properties are also a key area of investigation, particularly when this compound is incorporated into larger, more complex molecules.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |

|---|---|---|---|---|

| Toluene | - | 483 | 0.48 | - |

| Ethyl Acetate | - | 457 | 0.28 | - |

| THF | - | 497 | - | 1.53 |

| Dichloromethane (B109758) | 400 | 531 | 0.49 | 1.48 |

| DMF | 405 | 505 | - | - |

This table showcases the solvent-dependent photophysical properties of a complex dendrimer, demonstrating the tunability of its fluorescence. Such materials have potential applications in organic light-emitting diodes and sensors. The dendrimer also exhibited electrochemical properties suitable for memory devices, with a HOMO energy level of -5.16 eV and a LUMO energy level of -2.64 eV. sioc-journal.cn

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-N,N-diphenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGDZDRRHQTSPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78099-29-3 | |

| Details | Compound: Benzenamine, 4-ethenyl-N,N-diphenyl-, homopolymer | |

| Record name | Benzenamine, 4-ethenyl-N,N-diphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78099-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10446556 | |

| Record name | Benzenamine, 4-ethenyl-N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25069-74-3 | |

| Record name | Benzenamine, 4-ethenyl-N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N,n Diphenyl 4 Vinylaniline

Direct Synthesis Strategies for N,N-diphenyl-4-vinylaniline

The direct formation of the vinyl group on the aniline (B41778) scaffold is a key synthetic challenge. The Wittig and Horner-Wadsworth-Emmons reactions represent two prominent olefination strategies to achieve this.

The Wittig reaction is a widely recognized method for alkene synthesis from aldehydes or ketones. libretexts.org In the context of this compound, the synthesis typically involves the reaction of 4-(diphenylamino)benzaldehyde (B1293675) with a phosphorus ylide. However, standard procedures have been reported to be inefficient under typical university laboratory conditions. hcmue.edu.vnhcmue.edu.vn

A successful and more effective approach involves a modified procedure that utilizes a freshly prepared Wittig reagent. hcmue.edu.vnhcmue.edu.vn This method ensures higher yields and purity of the monomer. The monomer's structure is confirmed through proton nuclear magnetic resonance (¹H NMR) spectroscopy, which verifies the presence of the characteristic vinyl protons and the aromatic framework. hcmue.edu.vn The quality of the monomer is crucial, as only the white crystalline form is suitable for subsequent polymerization to the photoconductive polymer, poly((4-diphenylamino)styrene). hcmue.edu.vn

The general mechanism of the Wittig reaction involves the nucleophilic addition of the ylide to the carbonyl carbon of the aldehyde, forming a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. libretexts.orgorganic-chemistry.org This four-membered ring intermediate subsequently fragments to yield the desired alkene and a stable phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative to the Wittig reaction and is particularly useful for synthesizing vinyl sulfides and sulfones, which are precursors to various functional materials. wikipedia.org This reaction employs a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.org A significant advantage of the HWE reaction is the formation of a water-soluble dialkylphosphate salt as a byproduct, which simplifies purification. wikipedia.orgorganic-chemistry.org

In a synthetic route starting from 4-(diphenylamino)benzaldehyde, the HWE reaction with a sulfur-containing phosphonate (B1237965) can yield N,N-diphenyl-4-(2-(phenylthio)vinyl)aniline. rsc.org This reaction demonstrates high stereoselectivity, preferentially forming the E-isomer. rsc.org The resulting vinyl sulfide (B99878) can be further functionalized through oxidation. For instance, treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) converts the vinyl sulfide into the corresponding vinyl sulfone, exclusively as the E isomer. rsc.org

Table 1: Horner-Wadsworth-Emmons Reaction for Synthesis of a Vinyl Sulfide Derivative

| Starting Material | Reagent | Product | Yield | Stereochemistry |

|---|

Cross-Coupling Reactions Utilizing this compound as a Building Block

This compound serves as a valuable building block in palladium-catalyzed cross-coupling reactions, enabling the synthesis of extended π-conjugated systems for applications in optoelectronics.

The Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex. organic-chemistry.org this compound is frequently used as the alkene component to introduce the electron-donating triphenylamine (B166846) moiety into larger molecular structures.

For example, the Heck reaction of this compound with 4,7-dibromo- hcmue.edu.vnsemanticscholar.orgchem-soc.sithiadiazolo[3,4-c]pyridine has been studied to produce (E)-4-(2-(7-bromo- hcmue.edu.vnsemanticscholar.orgchem-soc.sithiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. semanticscholar.orgresearchgate.net The reaction conditions, such as the choice of solvent and base, significantly influence the yield of the desired mono-coupled product. semanticscholar.org Toluene as a solvent and triethylamine (B128534) as a base have been shown to be effective, yielding the product in up to 45%. semanticscholar.org The reaction proceeds with high stereoselectivity, forming the E-isomer, which is confirmed by the large coupling constant (approx. 16 Hz) of the vinyl protons in the ¹H NMR spectrum. semanticscholar.org

Another application involves a double Heck coupling reaction between a 2,7-diiodo-9H-fluorene derivative and two equivalents of this compound to synthesize a trisubstituted fluorene (B118485) derivative with potential two-photon absorption properties. chem-soc.si

Table 2: Heck Reaction Conditions with this compound

| Aryl Halide | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,7-dibromo- hcmue.edu.vnsemanticscholar.orgchem-soc.sithiadiazolo[3,4-c]pyridine | Pd(OAc)₂, P(o-tol)₃ | Et₃N | Toluene | 110 °C | 45% | semanticscholar.org |

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. tcichemicals.comsigmaaldrich.com This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com While less commonly reported for this compound compared to the Heck reaction, Suzuki coupling represents an effective strategy for forming aryl-vinyl linkages. researchgate.net

In a potential synthetic application, the vinyl group of this compound could react with an arylboronic acid or its ester derivative. Alternatively, a boronic acid derivative of N,N-diphenylaniline could be coupled with a vinyl halide. The mechanism involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. sigmaaldrich.com The choice of catalyst, ligands, base, and solvent is crucial for the successful application of the Suzuki reaction. tcichemicals.com

Derivatization and Functionalization Approaches for this compound

Beyond its use in cross-coupling reactions, this compound can undergo various other transformations to yield functionalized derivatives. These derivatization strategies expand its utility in materials science and other fields.

One notable example is the catalytic transfer hydrodeuteration of the vinyl group. marquette.edu This method allows for the precise, site-selective installation of deuterium (B1214612) atoms, which is valuable for mechanistic studies and for creating isotopically labeled internal standards for mass spectrometry. The reaction can be performed using copper catalysis and a deuterium donor like ethanol-OD, offering an alternative to using flammable deuterium gas. marquette.edu

Furthermore, the aniline nitrogen and the aromatic rings provide sites for further functionalization. Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings. The nitrogen atom itself can be involved in reactions, although its reactivity is tempered by the steric bulk of the two phenyl groups. The vinyl group can also undergo reactions typical of alkenes, such as addition reactions. These functionalization approaches allow for the fine-tuning of the electronic and physical properties of the molecule for specific applications. acs.org

Introduction of Electron-Donating and Electron-Accepting Moieties

The electronic properties of this compound can be readily tuned by attaching electron-donating groups (EDGs) or electron-accepting groups (EWGs) to its core structure. These modifications are most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Heck reaction, at the vinyl position.

Introduction of Electron-Donating Groups:

The inherent electron-donating character of the N,N-diphenylamino group can be further enhanced by coupling the molecule with other donor systems. For instance, the Heck reaction has been utilized to couple this compound with fluorene-based structures. In one such synthesis, a fluorene derivative was functionalized with this compound groups at its 2- and 7-positions. chem-soc.si This reaction effectively extends the conjugation and incorporates additional electron-rich triphenylamine units into the final molecule.

A similar strategy involves the reaction of a dibrominated fluorene derivative with this compound in the presence of a palladium catalyst, resulting in a new, larger conjugated system with multiple donor moieties. ias.ac.in

Introduction of Electron-Accepting Groups:

The introduction of electron-accepting moieties is a common strategy to create donor-π-acceptor (D-π-A) systems with interesting optical and electronic properties. The Heck reaction is a powerful tool for this purpose.

One notable example is the regioselective synthesis of (E)-4-(2-(7-Bromo- Current time information in Bangalore, IN.smolecule.comresearchgate.netthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. mdpi.comsemanticscholar.org In this reaction, this compound is coupled with 4,7-dibromo- Current time information in Bangalore, IN.smolecule.comresearchgate.netthiadiazolo[3,4-c]pyridine, a heterocyclic system known for its electron-accepting nature. researchgate.netmdpi.com The reaction conditions can be optimized by varying the palladium catalyst, base, and solvent to achieve a good yield of the desired mono-coupled product. mdpi.com

The following table summarizes the optimized conditions for this transformation:

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Et₃N | Toluene | 110 | 64 | 45 | mdpi.com |

| Pd₂(dba)₃/P(o-tolyl)₃ | K₂CO₃ | Dioxane | 100 | 24 | 0 | mdpi.com |

| Pd(OAc)₂/P(o-tolyl)₃ | K₂CO₃ | DMF | 100 | 24 | 0 | mdpi.com |

Similarly, quinoxaline (B1680401) derivatives, which are also electron acceptors, have been functionalized with this compound via the Heck coupling reaction to create novel D-π-A materials. researchgate.net The reaction of a bromo-substituted quinoxaline with this compound in the presence of a palladium catalyst yielded the desired product with extended conjugation. researchgate.net

Another approach involves the introduction of a sulfonyl group, a strong electron-withdrawing group. The synthesis of (E)-N,N-Diphenyl-4-(2-(phenylsulfonyl)vinyl)aniline has been achieved through the oxidation of the corresponding vinyl sulfide, N,N-diphenyl-4-(2-(phenylthio)vinyl)aniline, using m-chloroperoxybenzoic acid (mCPBA). rsc.org This two-step process first involves a Horner-Wadsworth-Emmons reaction to form the vinyl sulfide, followed by oxidation. rsc.org

Stereoselective Synthesis of E/Z Isomers

The synthesis of (E)-4-(2-(7-Bromo- Current time information in Bangalore, IN.smolecule.comresearchgate.netthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline via the Heck reaction is reported to be regioselective and produces the E-isomer. researchgate.netmdpi.comsemanticscholar.org The stereochemistry was confirmed by 2D NMR spectroscopy (NOESY). mdpi.comsemanticscholar.org This stereochemical outcome is a general feature of the Heck reaction mechanism, which typically proceeds through a syn-addition of the aryl group and the palladium catalyst to the double bond, followed by a syn-elimination of the palladium hydride, leading to the E-product.

Similarly, the Heck couplings of this compound with fluorene and quinoxaline derivatives also result in the formation of the thermodynamically more stable E-isomers. ias.ac.inresearchgate.net

While the Heck reaction strongly favors the E-isomer, the Horner-Wadsworth-Emmons (HWE) reaction offers a pathway to potentially access both E and Z isomers. In the synthesis of N,N-diphenyl-4-(2-(phenylthio)vinyl)aniline via an HWE reaction, a mixture of E and Z isomers was obtained in a 6:1 ratio. rsc.org However, a subsequent oxidation step to form the corresponding sulfone, (E)-N,N-diphenyl-4-(2-(phenylsulfonyl)vinyl)aniline, led to the isomerization of the Z isomer, yielding the product exclusively as the E isomer. rsc.org This suggests that while the HWE reaction can produce a mixture of isomers, subsequent reaction conditions or the inherent stability of the final product can drive the equilibrium towards a single stereoisomer.

The table below details the synthesis of sulfur-containing derivatives and the observed stereochemistry:

| Compound | Synthetic Method | E/Z Ratio | Yield (%) | Reference |

| N,N-Diphenyl-4-(2-(phenylthio)vinyl)aniline | Horner-Wadsworth-Emmons | 6/1 | 93 | rsc.org |

| N,N-Diphenyl-4-(2-(phenylsulfinyl)vinyl)aniline | Oxidation of sulfide | 7/1 | 71 | rsc.org |

| (E)-N,N-Diphenyl-4-(2-(phenylsulfonyl)vinyl)aniline | Oxidation of sulfide | E only | 78 | rsc.org |

Computational and Theoretical Investigations of N,n Diphenyl 4 Vinylaniline Systems

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool in understanding the electronic characteristics of N,N-diphenyl-4-vinylaniline.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of this compound, DFT has been employed to optimize the ground-state geometry. rsc.org These calculations often utilize hybrid exchange-correlation functionals, such as PBE1PBE and CAM-B3LYP, paired with basis sets like cc-pVDZ, to achieve accurate results. rsc.org Such studies have revealed that the molecule can exist in different conformations, with the rotational barrier between them being a key factor in its properties. researchgate.net For instance, the planarity of the molecule, which is essential for electron delocalization, can be assessed through these computational models. ajchem-a.com

A related study on fluorene-based conjugates incorporated this compound and found that the synthesized molecules containing this moiety adopt a trans geometry. researchgate.net The optimization of the ground-state geometry is a critical first step as it provides the foundational structure for subsequent electronic property calculations.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical activity. researchgate.net

The ability to computationally model these orbitals and their energy levels provides valuable insights into how structural modifications can influence the electronic and optical properties of materials incorporating this compound. d-nb.info

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative System

| Molecular Orbital | Energy (eV) |

| HOMO | -6.3 |

| LUMO | -1.68 |

| HOMO-LUMO Gap | 4.62 |

Note: The data presented is for a related compound to illustrate typical values and may not be exact for this compound itself. The HOMO-LUMO gap is calculated as the absolute difference between the HOMO and LUMO energy levels. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the properties of molecules in their excited states, which is crucial for understanding their photophysical behavior.

TD-DFT calculations are widely used to simulate the ultraviolet-visible (UV-Vis) absorption and emission spectra of organic molecules. rsc.orgresearchgate.net For derivatives of this compound, these simulations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of these transitions. youtube.com The choice of functional, such as PBE1PBE or CAM-B3LYP, can influence the accuracy of the predicted spectra. rsc.orgresearchgate.net

Experimental studies have shown that this compound and its derivatives often exhibit absorption in the UV-A region. rsc.org Computational simulations support these findings and help in the assignment of the electronic transitions, which are typically of a π-π* nature. rsc.org A small solvatochromic effect, where the absorption and emission wavelengths change with solvent polarity, can also be investigated using TD-DFT, providing insights into the charge-transfer character of the excited state. rsc.orgscience.gov

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy gap (ΔEST), is a critical parameter for materials used in applications like organic light-emitting diodes (OLEDs), particularly for those exhibiting thermally activated delayed fluorescence (TADF). rsc.orgst-andrews.ac.uk A small ΔEST is a prerequisite for efficient reverse intersystem crossing (RISC), a key process in TADF. st-andrews.ac.ukias.ac.in

Computational studies using TD-DFT can predict the ΔEST for molecules containing the this compound moiety. ias.ac.in The design of molecules with small ΔEST often involves creating a structure where the HOMO and LUMO are spatially separated, which can be achieved by linking electron-donating and electron-accepting units. rsc.org While Hund's rule dictates that the triplet state is typically lower in energy than the singlet state, leading to a positive ΔEST, recent research has explored molecules with inverted singlet-triplet gaps (a negative ΔEST). frontiersin.org Theoretical calculations are essential in the design and understanding of such systems. st-andrews.ac.ukfrontiersin.org

Molecular Dynamics and Charge Transfer Integral Calculations

The charge transfer integral, a measure of the electronic coupling between molecules, is a key parameter that determines the efficiency of charge hopping in organic semiconductors. nih.gov This integral can be calculated using the energy levels of the frontier molecular orbitals of interacting molecular pairs. nih.gov For hole transport, the HOMO levels are considered, while for electron transport, the LUMO levels are relevant. nih.gov

In Silico Design and Prediction of Structure-Property Relationships

In silico design, utilizing computational and theoretical methods, has become an indispensable tool in materials science for predicting the structure-property relationships of novel organic compounds before their synthesis. For systems based on this compound, computational techniques, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in forecasting their electronic and photophysical behaviors. researchgate.netktu.edu These methods allow for the systematic investigation of how structural modifications influence the optoelectronic properties, guiding the rational design of materials for specific applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. ktu.eduresearchgate.net

The core principle of this approach lies in establishing a clear correlation between the molecular architecture and the resulting properties. ktu.edu For triphenylamine (B166846) derivatives, which include the this compound framework, key properties of interest are the frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—the HOMO-LUMO energy gap, and the intramolecular charge transfer (ICT) characteristics. tandfonline.comresearchgate.net Computational models can accurately predict these parameters, offering insights into charge transport capabilities, light absorption, and emission wavelengths. researchgate.netresearchgate.net

By modifying the donor, π-spacer, or acceptor units within a molecule, the molecular orbital energy levels and optoelectronic properties can be finely tuned. researchgate.net For example, expanding the length of the π-conjugated system is a known strategy to decrease the HOMO-LUMO gap, which often results in a red-shift of the absorption band. researchgate.net The introduction of a vinyl unit, as present in this compound, has been noted to improve molecular coplanarity, which can intensify and broaden the absorption spectrum. researchgate.net

Theoretical studies on various chromophores incorporating the triphenylamine unit demonstrate the power of this predictive approach. DFT calculations are used to optimize ground-state geometries, while TD-DFT is employed to simulate electronic absorption spectra. researchgate.nettandfonline.com These simulations provide data on maximum absorption wavelengths (λmax) and oscillator strengths, which correlate with the intensity of light absorption. acs.org The calculated HOMO and LUMO energy levels are critical for assessing the potential of these materials in electronic devices, for instance, as hole-transporting layers in perovskite solar cells where energy level alignment is crucial for efficient charge extraction. tandfonline.com

The following tables present computational data for several systems based on or related to this compound, illustrating the prediction of their electronic and optical properties.

Table 1: Predicted Electronic Properties of Triphenylamine-Based Systems

This table showcases the calculated frontier molecular orbital energies and energy gaps for various molecules incorporating a triphenylamine donor moiety. These values are crucial for determining the materials' potential in electronic applications.

| Compound/System | HOMO (eV) | LUMO (eV) | Optical Band Gap (Eg) (eV) | Source(s) |

| D-π-A-π-D Chromophore (BT-TPA) | -5.11 to -5.29 | ~ -3.7 | ~2.4 | tandfonline.com |

| D-π-A-π-D Chromophore (DPP-TPA) | -5.11 to -5.29 | ~ -3.7 | ~2.4 | tandfonline.com |

| D-π-A-π-D Chromophore (II-TPA) | -5.11 to -5.29 | ~ -3.7 | ~2.4 | tandfonline.com |

| Vinyl-Linked Cyanocarbazole-TPA (3d) | -5.33 | -2.61 | 2.72 | acs.org |

| Desymmetrized Heterocyclic System | - | - | ~2.0 | researchgate.net |

| Twin derivative with triphenylamine substituent | - | - | 3.71 | lookchem.com |

Note: HOMO, LUMO, and band gap values are highly dependent on the specific functional and basis set used in the DFT calculations. The values presented are as reported in the cited literature.

Table 2: Predicted Optical Properties of Triphenylamine-Based Systems

This table details the computationally predicted maximum absorption wavelengths (λmax) from TD-DFT calculations, which indicate the color and light-harvesting capabilities of the materials.

| Compound/System | Predicted λmax (nm) | Source(s) |

| D-π-A-π-D Chromophore (BT-TPA) | 398, 535 | tandfonline.com |

| D-π-A-π-D Chromophore (DPP-TPA) | 402, 569 | tandfonline.com |

| D-π-A-π-D Chromophore (II-TPA) | 391, 494 | tandfonline.com |

| Vinyl-Linked Cyanocarbazole-TPA (3d) | 419 | acs.org |

The predictive power of in silico modeling is further highlighted by studies where computational results directly informed synthetic targets. For instance, computational screening can identify promising candidates from a virtual library of compounds, prioritizing those with optimized electronic and optical properties for synthesis and experimental validation. researchgate.net This synergy between theoretical prediction and experimental work accelerates the discovery and development of new high-performance organic materials based on the this compound scaffold.

Advanced Spectroscopic Characterization of N,n Diphenyl 4 Vinylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Chemical Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are fundamental tools for establishing the chemical framework of N,N-diphenyl-4-vinylaniline and its derivatives. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide a roadmap of the molecule's connectivity.

In derivatives of this compound, the vinylic protons typically appear as doublets in the ¹H NMR spectrum, with a large coupling constant (around 16 Hz) confirming the E-stereochemistry of the double bond. mdpi.com For instance, in (E)-4-(2-(7-Bromo- rsc.orgnih.govacs.orgthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, the vinylic protons are observed at 8.35 ppm and 7.76 ppm with a J-coupling of 16.1 and 16.0 Hz, respectively. mdpi.com The aromatic protons of the triphenylamine (B166846) moiety resonate in the region of approximately 7.0 to 7.6 ppm. mdpi.com

The ¹³C NMR spectrum complements the ¹H NMR data, with signals corresponding to each unique carbon atom in the molecule. The carbon atoms of the vinyl group, the triphenylamine core, and any additional substituents can be assigned based on their characteristic chemical shifts. For example, in the aforementioned bromo-derivative, carbon signals are observed at δ 157.8, 147.7, 146.7, and so on, which correspond to the various aromatic and vinylic carbons within the structure. mdpi.com

Table 1: Representative NMR Data for a Derivative of this compound (Data for (E)-4-(2-(7-Bromo- rsc.orgnih.govacs.orgthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline in CDCl₃) mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 8.69 (s, 1H) | Pyridine (B92270) ring proton |

| ¹H | 8.35 (d, J = 16.1 Hz, 1H) | Vinylic proton |

| ¹H | 7.76 (d, J = 16.0 Hz, 1H) | Vinylic proton |

| ¹H | 7.61 (d, J = 8.7 Hz, 2H) | Aromatic protons |

| ¹H | 7.35–7.28 (m, 4H) | Aromatic protons |

| ¹H | 7.19–7.07 (m, 8H) | Aromatic protons |

| ¹³C | 157.8, 147.7, 146.7, 145.2, 143.7 | Aromatic/Heteroaromatic carbons |

| ¹³C | 133.0, 129.7, 129.2, 127.3, 127.0 | Aromatic/Vinylic carbons |

| ¹³C | 126.3, 124.2, 124.0, 122.7, 122.0 | Aromatic carbons |

Note: The table presents selected data for illustrative purposes. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemistry and Proximity

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for elucidating stereochemistry and the spatial proximity of protons. mdpi.comsemanticscholar.org The NOESY experiment detects through-space interactions between protons that are close to each other, which is particularly useful for assigning isomers and confirming conformations.

For derivatives of this compound, NOESY is instrumental in confirming the regioselective synthesis and the E-configuration of the vinyl bridge. mdpi.comsemanticscholar.org In the case of (E)-4-(2-(7-bromo- rsc.orgnih.govacs.orgthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, the selective synthesis was confirmed by the absence of a cross-peak in the NOESY spectrum between the pyridine ring proton and the protons of the ethylene (B1197577) moiety. mdpi.com The presence of such a cross-peak would have indicated the formation of the other isomer. mdpi.com This demonstrates the power of 2D NMR in providing definitive structural evidence that is unattainable from 1D spectra alone.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. uomustansiriyah.edu.iqlibretexts.org The absorption of infrared radiation corresponds to specific stretching and bending vibrations within the molecule. libretexts.orgvscht.cz

For this compound and its derivatives, the IR spectrum displays characteristic absorption bands that confirm the presence of its key structural components. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below this value. vscht.cz The carbon-carbon double bond (C=C) stretching of the vinyl group and the aromatic rings gives rise to absorptions in the 1600-1400 cm⁻¹ region. vscht.cz The C-N stretching of the tertiary amine can be found in the 1350-1200 cm⁻¹ range. msu.edu

Table 2: Characteristic IR Absorption Bands for a Derivative of this compound (Data for (E)-4-(2-(7-Bromo- rsc.orgnih.govacs.orgthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline) mdpi.com

| Wavenumber (ν, cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 2957, 2924, 2853 | C-H Stretch | Aromatic/Vinylic C-H |

| 1591, 1543, 1511, 1493 | C=C Stretch | Aromatic Ring |

| 1327, 1278 | C-N Stretch | Aromatic Amine |

| 956 | =C-H Bend (Out-of-plane) | Vinyl group (trans) |

| 753, 697 | C-H Bend (Out-of-plane) | Substituted Benzene |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy

UV-Vis and fluorescence spectroscopy provide valuable information on the electronic transitions and excited-state properties of molecules. These techniques are particularly insightful for conjugated systems like this compound, which often exhibit interesting photophysical behaviors.

Absorption Maxima and Solvatochromism

The UV-Vis absorption spectrum of this compound derivatives is characterized by strong absorption bands in the UV-A region, which are attributed to spin and symmetry-allowed π-π* electronic transitions. rsc.org For example, a derivative, (E)-4-(2-(7-bromo- rsc.orgnih.govacs.orgthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, shows absorption maxima (λ_max) at 359 nm and 501 nm when dissolved in dichloromethane (B109758) (CH₂Cl₂). mdpi.com

Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a key indicator of changes in the electronic distribution upon excitation. researchgate.net While the absorption maxima of some donor-acceptor systems are not significantly altered by solvent polarity, the emission spectra often show strong dependence. beilstein-journals.org This suggests that the dipole moment of the molecule does not change drastically in the ground state but is significantly altered in the excited state.

Table 3: UV-Vis Absorption Data for a Derivative of this compound mdpi.com

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| (E)-4-(2-(7-Bromo- rsc.orgnih.govacs.orgthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline | CH₂Cl₂ | 359 | 13,538 |

| 501 | 3,533 |

Emission Solvatochromism and Intramolecular Charge Transfer (ICT) Signatures

The fluorescence emission of this compound derivatives and related donor-π-acceptor molecules is often highly sensitive to the polarity of the solvent. acs.orgbeilstein-journals.org This phenomenon, known as emission solvatochromism, is a hallmark of molecules that undergo intramolecular charge transfer (ICT) upon photoexcitation. science.gov

In an ICT process, excitation with light promotes the transfer of electron density from the electron-donating part of the molecule (the triphenylamine moiety) to the electron-accepting part through the π-conjugated bridge. beilstein-journals.org This creates an excited state with a much larger dipole moment than the ground state. Polar solvents can stabilize this highly polar excited state, leading to a lowering of its energy level and a corresponding red-shift (bathochromic shift) in the fluorescence emission spectrum. researchgate.net The result is a large observed Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum), which increases with solvent polarity. beilstein-journals.orgmdpi.com Studies on similar aminostyryl dyes indicate that the fluorescent states are of an ICT character, a property expected to be prominent in this compound derivatives. acs.org

Photoluminescence Quantum Yields

The photoluminescence quantum yield (Φ) is a critical parameter for characterizing the efficiency of light emission of a substance. For this compound and its derivatives, this property is highly dependent on the molecular structure and the solvent environment.

Derivatives of this compound incorporated into larger molecular architectures exhibit varied quantum yields. For instance, a novel fluorescent dendrimer, 1,2,4,5-tetra{4-{N,N-di{4-[4-(N,N-diphenylamino)styryl]phenyl}amino}styryl}benzene (TPAB-TPA), synthesized via a Heck reaction involving this compound, displays significant solvatochromism. sioc-journal.cn Its quantum yield was measured to be 0.48 in toluene, 0.28 in ethyl acetate, and 0.49 in dichloromethane. sioc-journal.cn This variation highlights the influence of solvent polarity on the emissive properties of the dendrimer.

In another study, a series of multi-branched truxene (B166851) compounds substituted with 4-N,N-diphenylaminostyryl groups were synthesized. doi.org The fluorescence quantum yields of these compounds in THF were determined using coumarin (B35378) 307 as a standard. The study revealed that the quantum yields are influenced by the number of branches on the truxene core. doi.org

Furthermore, the investigation of aminostyryl-thiazoloquinoxaline dyes, including a derivative of this compound, demonstrated that photophysical properties such as fluorescence quantum yields show contrasting effects depending on solvent polarity. nih.govacs.org For N,N-diphenyl-4-[2-(thiazolo[4,5-b]quinoxalin-2-yl)vinyl]aniline (TQ1), the quantum yield is affected by processes like cis-trans isomerization and twisted intramolecular charge transfer (TICT) state formation, which are dominant in lower and higher polarity regions, respectively. nih.govacs.org

Carbazole (B46965) derivatives linked to various chromophores, including those related to this compound, through a vinyl spacer have been shown to be efficient blue emitters with high quantum yields in solution. acs.org The electroluminescent performance of these materials is influenced by the electron richness of the linker and terminal chromophores. acs.org

The table below summarizes the photoluminescence quantum yields for a selection of this compound derivatives in different solvents.

| Compound | Solvent | Quantum Yield (Φ) |

| TPAB-TPA | Toluene | 0.48 sioc-journal.cn |

| TPAB-TPA | Ethyl Acetate | 0.28 sioc-journal.cn |

| TPAB-TPA | Dichloromethane | 0.49 sioc-journal.cn |

Mass Spectrometry Techniques (e.g., HRMS, ESI-MS) for Molecular Confirmation

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of newly synthesized organic compounds. High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are particularly powerful for determining the precise molecular weight and elemental composition of this compound and its derivatives.

The molecular weight of this compound is reported as 271.4 g/mol , with a computed exact mass of 271.136099547 Da. nih.gov This precise mass is a key identifier in mass spectrometric analysis.

In the synthesis of (E)-4-(2-(7-Bromo- nih.govchem-soc.sisemanticscholar.orgthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, a derivative of this compound, high-resolution mass spectrometry was used to confirm the structure of the product. semanticscholar.orgmdpi.com The high-resolution MS spectrum was acquired using an ESI source on a Bruker micrOTOF II instrument. semanticscholar.orgmdpi.com

Similarly, various other derivatives have been characterized using these techniques. For example, in the synthesis of dipolar vinyl sulfur fluorescent dyes, compounds such as N,N-Diphenyl-4-(2-(phenylsulfinyl)vinyl)aniline and (E)-N,N-Diphenyl-4-(2-(phenylsulfonyl)vinyl)aniline were characterized by ESI-MS, with the found m/z values for [M+H]⁺ ions closely matching the calculated values. rsc.org

The table below presents a summary of mass spectrometry data for this compound and some of its derivatives.

| Compound | Ion | Calculated m/z | Found m/z | Mass Spectrometry Technique | Reference |

| This compound | 271.13610 | Computed | nih.gov | ||

| N,N-Diphenyl-4-(2-(phenylsulfinyl)vinyl)aniline | [M+H]⁺ | 396.1417 | 396.1445 | ESI-MS | rsc.org |

| (E)-N,N-Diphenyl-4-(2-(phenylsulfonyl)vinyl)aniline | [M+H]⁺ | 412.1366 | 412.1385 | ESI-MS | rsc.org |

| (E)-4-(2-(7-bromo- nih.govchem-soc.sisemanticscholar.orgthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline | 484.0352 | HRMS | semanticscholar.org | ||

| 4,4'-((9,9-didecyl-9H-fluorene-2,7-diyl)bis(ethene-2,1-diyl))bis(N,N-diphenylaniline) | [M+H]⁺ | 958.5591 | 958.5587 | MALDI-TOF | nih.gov |

Nonlinear Optical Spectroscopy for Two-Photon Absorption (TPA) Cross-Sections

Nonlinear optical (NLO) spectroscopy, particularly the measurement of two-photon absorption (TPA) cross-sections (σ₂), is crucial for evaluating the potential of materials in applications such as optical limiting and two-photon fluorescence microscopy. This compound and its derivatives often serve as building blocks for chromophores with significant TPA properties.

A fluorene (B118485) derivative incorporating this compound groups exhibited a two-photon absorption coefficient (β) of 1.32 × 10⁻² cm GW⁻¹ when measured by the direct nonlinear optical transmission (NLT) method at 775 nm. chem-soc.si This indicates its potential for optical limiting applications.

Derivatives of 2,1,3-benzothiadiazole (B189464) (BTD) containing a (diphenylamino)phenylethenyl group, which is structurally related to this compound, have been noted for their large two-photon absorption cross-sections. semanticscholar.orgmdpi.com Dendrimers based on triphenylamine, which includes the N,N-diphenylaniline moiety, also show a strong cooperative effect in TPA, with cross-sections reaching up to 5690 GM. lookchem.com

The TPA cross-sections of water-soluble chromophores designed for two-photon absorption microscopy have been determined through their two-photon excited fluorescence (TPEF) properties. researchgate.net For instance, a fluorenyl derivative exhibited a TPA cross-section of approximately 400 GM. researchgate.net Similarly, D-π-A compounds based on sulfide (B99878), sulfoxide, and sulfone have been investigated for their NLO properties.

The table below lists the two-photon absorption cross-sections for some derivatives related to this compound.

| Derivative Type | TPA Cross-Section (σ₂) [GM] | Wavelength [nm] | Reference |

| Fluorene Derivative with this compound | 775 | chem-soc.si | |

| Triphenylamine-based Dendrimer (Ph-G2) | 5690 | lookchem.com | |

| Water-Soluble Fluorenyl Derivative | ~400 | researchgate.net | |

| Dinitrofluorene Derivative | ~1200 | 850 | ucf.edu |

| Aminostyrylfluorene (parent compound) | ~1000 | 720 | ucf.edu |

Polymerization Science and Polymeric Materials Derived from N,n Diphenyl 4 Vinylaniline

Free Radical Polymerization of N,N-diphenyl-4-vinylaniline

Free radical polymerization is a widely used method for synthesizing a variety of vinyl polymers. cmu.edunih.gov This process typically involves three main stages: initiation, propagation, and termination. cmu.edu For this compound, this method provides a straightforward route to obtaining the corresponding polymer, poly((4-diphenylamino)styrene).

The synthesis of poly((4-diphenylamino)styrene), often abbreviated as PDAS or poly(DPAS), via free radical polymerization involves the reaction of this compound monomers in the presence of a radical initiator. The process is typically carried out in a suitable solvent under an inert atmosphere to prevent side reactions with oxygen.

In a representative synthesis, the this compound monomer and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), are dissolved in a solvent like tetrahydrofuran (B95107) (THF). The solution is degassed to remove oxygen and then heated to a temperature that induces the decomposition of the initiator, typically around 70°C for AIBN. rsc.org The resulting free radicals initiate the polymerization of the monomer. The reaction proceeds for a predetermined time, after which the polymer is isolated by precipitation in a non-solvent, such as methanol, and then dried. This procedure yields PDAS as a solid material.

While free radical polymerization is a robust method, coordination polymerization has also been employed. For instance, the homopolymerization of 4-(N,N-diphenylamino)styrene (DPAS) using a half-sandwich scandium catalyst has been shown to proceed in a quasi-living fashion, yielding syndiotactic poly(DPAS). rsc.org

The conditions of the free radical polymerization, particularly the choice of initiator and its concentration, significantly impact the properties of the resulting PDAS, such as molecular weight and polydispersity index (PDI). researchgate.net

Commonly used initiators for free radical polymerization include azo compounds like AIBN and peroxides like benzoyl peroxide (BPO). tcichemicals.com The choice of initiator is often dictated by its solubility and decomposition temperature. For instance, AIBN is a popular choice for polymerizations around 60-80°C. researchgate.net The concentration of the initiator is inversely related to the molecular weight of the resulting polymer; a higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter chains and lower average molecular weight.

Research on the free radical polymerization of this compound has demonstrated the synthesis of PDAS with varying molecular weights. For example, polymerization using AIBN in THF at 70°C for 24 hours yielded PDAS with a number-average molecular weight (Mn) of 13,500 g/mol and a PDI of 2.15. The findings from these experiments are summarized in the table below.

| Initiator | Solvent | Temperature (°C) | Time (h) | Mn (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|---|---|

| AIBN | THF | 70 | 24 | 13,500 | 2.15 |

Controlled Polymerization Techniques for this compound Monomers

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad polydispersity, controlled radical polymerization (CRP) techniques have been developed. cmu.edusigmaaldrich.com These methods, often termed "living" radical polymerizations, minimize termination reactions and allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (PDI < 1.5), and complex architectures like block copolymers. sigmaaldrich.com

CRP techniques introduce a dynamic equilibrium between a small population of active, propagating radicals and a large majority of dormant species. cmu.edu This reversible deactivation process ensures that all polymer chains grow at a similar rate. The three most prominent CRP methods are Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. sigmaaldrich.com These techniques offer precise control over the polymer structure, which is crucial for applications in advanced materials.

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers under various reaction conditions. nih.gov The control in RAFT is achieved by adding a chain transfer agent (CTA), typically a thiocarbonylthio compound. nih.gov The polymerization process involves a series of reversible addition-fragmentation steps, where the CTA mediates the transfer of the propagating radical between growing polymer chains. nih.gov This allows for a uniform growth of all chains, leading to polymers with low PDI and predictable molecular weights determined by the monomer-to-CTA ratio. nih.gov While RAFT has been successfully used to polymerize a vast array of vinyl monomers, including styrenes and acrylates, specific detailed studies on its application to this compound are not extensively documented in the reviewed literature. sigmaaldrich.comrsc.org

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that employs a transition metal complex (e.g., copper, iron, or ruthenium) as a catalyst. cmu.edu In a typical ATRP process, an alkyl halide initiator is reversibly activated and deactivated by the transition metal complex, which cycles between a lower and a higher oxidation state. mdpi.com This process maintains a low concentration of active radicals, suppressing termination reactions and enabling controlled chain growth. cmu.edu

Several variants of ATRP have been developed to improve its versatility and reduce catalyst concentration, including:

Reverse ATRP: In this method, a conventional radical initiator (like AIBN) is used, and the transition metal catalyst is added in its higher oxidation state. The catalyst deactivates the initially formed radicals, establishing the ATRP equilibrium. cmu.edu

Activators Generated by Electron Transfer (AGET) ATRP: This variant uses reducing agents to continuously regenerate the activator (the lower oxidation state metal complex) from the deactivator (the higher oxidation state complex), allowing for the use of air-stable catalysts and significantly lower catalyst concentrations.

Initiators for Continuous Activator Regeneration (ICAR) ATRP: In ICAR ATRP, the activator is regenerated through the reaction of the deactivator with radicals generated from a conventional radical initiator, also enabling polymerization with parts-per-million levels of catalyst. sigmaaldrich.com

ATRP has been successfully applied to various N-vinyl monomers, such as N-vinylpyrrolidone and N,N-dimethylacrylamide, although often with challenges related to catalyst complexation with the monomer or polymer. researchgate.netcmu.edu However, specific reports detailing the ATRP of this compound are not prominent in the surveyed scientific literature.

Cationic and Oxidative Polymerization Pathways

The polymerization of this compound can be approached through several mechanisms, with cationic and oxidative pathways being two significant routes. These methods can target either the vinyl group or the electroactive triphenylamine (B166846) core, leading to polymers with distinct structures and properties.

Cationic Polymerization

Cationic polymerization is a chain-growth mechanism initiated by an electrophilic species, such as a protonic acid or a Lewis acid, that attacks the vinyl group. nih.gov This process is particularly effective for vinyl monomers bearing electron-donating substituents, which can stabilize the resulting carbocationic propagating center. The triphenylamine group in this compound is strongly electron-donating, making the vinyl group susceptible to electrophilic attack and capable of stabilizing the active chain end.

While specific studies on the cationic polymerization of this compound are not extensively detailed in the literature, the principles can be inferred from studies on analogous monomers like vinyl ethers. nih.govnsf.govnih.gov The process is typically initiated by a combination of an initiator (e.g., a proton source) and a co-initiator (a Lewis acid like SnCl₄). nih.gov The reaction is often conducted at low temperatures to suppress chain-transfer and termination side reactions, which can limit the molecular weight and broaden the molecular weight distribution. nih.gov

Recent advancements in cationic polymerization have focused on achieving greater control over the process, enabling the synthesis of well-defined polymers. This includes the development of living/controlled cationic polymerization techniques and stereoselective methods using chiral counterions to control the polymer's tacticity. nsf.gov Such controlled approaches, if applied to this compound, could yield polymers with precise molecular weights and microstructures, which is crucial for optimizing their performance in electronic devices.

Oxidative Polymerization

Oxidative polymerization offers an alternative route that targets the electron-rich triphenylamine nucleus rather than the vinyl group. This method involves the use of chemical or electrochemical oxidation to form radical cations from the monomer units, which then couple to form new carbon-carbon or carbon-nitrogen bonds, creating a conjugated polymer backbone. Ferric chloride (FeCl₃) is a commonly used oxidant for this type of reaction. ntu.edu.twresearchgate.net

Research on triphenylamine derivatives has demonstrated the feasibility of this approach. For instance, the oxidative coupling polymerization of 4-methyltriphenylamine (B1310691) and other substituted triphenylamines yields soluble, thermally stable, and electrochemically active polymers. researchgate.netisc.ackisti.re.kr The polymerization typically proceeds via coupling at the para-positions of the unsubstituted phenyl rings, leading to a linear, conjugated polymer chain. kisti.re.kr These polymers exhibit reversible oxidation-reduction cycles, a characteristic essential for hole-transporting materials.

When applied to this compound, oxidative conditions could lead to a competition between polymerization of the vinyl group and oxidative coupling of the aromatic rings. However, by selecting appropriate reaction conditions, it is possible to favor the formation of a conjugated polytriphenylamine backbone, where the vinyl groups may remain as pendant functionalities or participate in cross-linking reactions.

The table below summarizes findings from the oxidative polymerization of related triphenylamine monomers, which serve as a model for the potential polymerization of this compound.

| Monomer | Oxidant | Solvent | Polymer Properties | Reference |

| 4-Methyltriphenylamine | FeCl₃ | Chloroform | Linear structure, high thermal stability, electrochemically active. | researchgate.net |

| 4-Methoxytriphenylamine | FeCl₃ | Not specified | Good solubility, stable morphology, reversible oxidation at 1.1 V. | isc.ackisti.re.kr |

| 4-n-Butyltriphenylamine | FeCl₃ | Not specified | Good solubility, stable morphology, reversible oxidation at 1.1 V. | isc.ackisti.re.kr |

| Triphenylamine derivatives with electron-withdrawing groups | FeCl₃ | NMP | High glass transition temperatures (203-205 °C), reversible oxidation. | ntu.edu.tw |

Architectural Design of this compound Polymers

The dual functionality of this compound allows for its use in creating polymers with distinct architectures, primarily side-chain and main-chain designs, each tailored for specific applications, most notably as hole-transport materials in organic electronics.

In a side-chain architecture, the functional triphenylamine units are attached as pendants to a non-conjugated polymer backbone. This is typically achieved by polymerizing the vinyl group of this compound, often through radical or living anionic polymerization, to form a polystyrene-like chain. researchgate.net This design decouples the charge-transporting function of the TPA moieties from the polymer backbone, which primarily provides mechanical integrity and processability.

Side-chain polymers offer several advantages:

Good Solubility: The flexible, non-conjugated backbone often imparts good solubility in common organic solvents, facilitating solution-based processing for device fabrication. nih.gov

Tunable Properties: The properties of the polymer can be finely tuned by adjusting the structure of the pendant group. For example, modifying the substituents on the TPA unit can alter the energy levels (HOMO/LUMO) and charge mobility. nih.gov

Morphological Stability: The high glass transition temperature of the polymer backbone can lead to amorphous films with excellent morphological stability, which is crucial for the longevity of electronic devices.

Research on similar systems, such as polystyrenes with triphenylamine-substituted carbazole (B46965) side chains, has shown that these materials can act as highly effective dopant-free hole-transporting materials (HTMs) in perovskite solar cells. nih.gov The performance of these polymers is highly dependent on the precise structure and substitution pattern of the pendant electroactive group, which influences charge mobility and extraction efficiency. nih.gov A study on a polyfluorene backbone with 4,4-dimethoxytriphenylamine side chains reported a hole mobility of 1.12 × 10⁻⁵ cm² V⁻¹ s⁻¹. mdpi.com

The table below presents key properties of representative side-chain polymers designed for hole transport.

| Polymer Backbone | Pendant Group | Hole Mobility (cm² V⁻¹ s⁻¹) | Application | Reference |

| Polyfluorene | 4,4-dimethoxytriphenylamine | 1.12 × 10⁻⁵ | Perovskite Solar Cells | mdpi.com |

| Polystyrene | Triphenylamine-substituted Carbazole | Not specified | Perovskite Solar Cells | nih.gov |

| Polymethacrylate | N'-biphenyl-N,N-diphenylamine | Not specified | Organic Light-Emitting Diodes | researchgate.net |

In main-chain architectures, the N,N-diphenylaniline unit is integrated directly into the polymer backbone, creating a fully conjugated system. This design facilitates efficient charge transport along the polymer chain through the delocalized π-electron system. beilstein-journals.orgxmu.edu.cn

Synthesizing such polymers typically requires modification of the this compound monomer to introduce reactive sites for step-growth polycondensation reactions, such as Suzuki, Stille, or Yamamoto coupling. beilstein-journals.orgnih.gov For example, the monomer could be brominated to create a dibromo-derivative that can be copolymerized with a diboronic acid or other organometallic monomers.

These main-chain polymers are characterized by:

Extended π-Conjugation: The direct inclusion of the TPA unit in the backbone leads to extended conjugation, which generally results in red-shifted optical absorption and emission spectra compared to side-chain analogues. beilstein-journals.org

Higher Charge Mobility: The delocalized electronic structure along the backbone can lead to higher intrinsic charge carrier mobilities compared to the hopping-based transport in side-chain systems.

Structural Rigidity: The conjugated backbone is often more rigid than the aliphatic backbones of side-chain polymers, which can promote intermolecular π-π stacking and influence film morphology and charge transport. mdpi.com

Various conjugated polymers incorporating triphenylamine units alongside other chromophores, such as diketopyrrolopyrrole (DPP) or fluorene (B118485), have been synthesized. mdpi.combeilstein-journals.orgresearchgate.net These copolymers are designed to tune the optoelectronic properties, such as the band gap and energy levels, to optimize performance in applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). For example, copolymers of DPP and triphenylamine units have been shown to be highly luminescent. researchgate.net

Charge Transport Mechanisms in N,n Diphenyl 4 Vinylaniline Based Organic Semiconductors

Nature of Charge Carriers: Hole Transport Dominance

In organic semiconductors derived from N,N-diphenyl-4-vinylaniline, the predominant charge carriers are holes. This characteristic is attributed to the electron-rich nature of the triphenylamine (B166846) (TPA) moiety. polymer.cnresearchgate.net The nitrogen atom in the TPA core possesses a lone pair of electrons, which contributes to the high-lying Highest Occupied Molecular Orbital (HOMO) energy level. This facilitates the removal of an electron, creating a positively charged "hole" that can then propagate through the material under an applied electric field.

The excellent hole-transporting properties of TPA and its derivatives have been widely recognized and extensively studied for their application in various optoelectronic devices. polymer.cnresearchgate.net The non-coplanar structure of the three phenyl rings in TPA can be beneficial, leading to amorphous materials with isotropic optical and charge-transport characteristics. polymer.cn This amorphous nature helps in forming stable glassy states, which is advantageous for device fabrication. rsc.org

Mechanisms of Charge Transfer

Charge transfer in this compound-based materials is a complex process governed by several mechanisms that can operate individually or concurrently.

Hopping Mechanism and Field-Dependent Mobility

The primary mechanism for charge transport in these amorphous organic materials is thermally activated hopping. researchgate.net In this model, charge carriers (holes) are localized on individual molecules or conjugated segments and "hop" between adjacent sites. This process is influenced by the energetic disorder (variations in site energies) and positional disorder (variations in intermolecular distances and orientations) within the material.

The mobility of charge carriers in these systems is often observed to be dependent on the applied electric field, a phenomenon that can be described by the Poole-Frenkel form. aps.org At low electric fields, charge carriers explore a three-dimensional landscape of hopping sites. aps.org However, as the electric field increases, the transport becomes more one-dimensional, favoring the direction of the applied field. aps.org The charging of side-chain decorated polymers, such as those based on this compound, relies on this charge hopping mechanism, which generally results in lower mobilities compared to their conjugated counterparts. researchgate.net

Through-Space Charge Transfer Phenomena

In certain molecular architectures, particularly those involving non-conjugated backbones with pendant donor and acceptor units, through-space charge transfer can occur. science.gov This phenomenon involves the transfer of charge between spatially close, yet not covalently bonded, chromophores. This is distinct from the more common through-bond charge transfer that occurs along a conjugated polymer backbone. In derivatives of this compound, intramolecular charge transfer (ICT) can be observed, where an excited state involves the transfer of an electron from the donor triphenylamine part to an acceptor moiety within the same molecule. researchgate.netscispace.com This ICT process is often sensitive to the polarity of the surrounding medium. rsc.org

Influence of Molecular Structure and Morphology on Charge Mobility

The charge mobility in this compound-based materials is intricately linked to their molecular structure and solid-state morphology.

Molecular Structure:

Substituents: The introduction of different substituent groups on the triphenylamine core can significantly impact the electronic properties and, consequently, the charge mobility. Electron-donating groups can enhance the hole-transporting characteristics. researchgate.net For instance, methoxy (B1213986) substituents have been shown to increase the mobility of poly(triphenylamine)s. researchgate.net

Planarity: The planarity of the molecular structure plays a crucial role. Increased planarity can enhance intermolecular π-π stacking, which can facilitate charge hopping. elaba.lt Conversely, a more twisted or three-dimensional structure can disrupt this packing, potentially leading to lower mobility. elaba.lt However, a certain degree of π-π stacking is necessary to facilitate charge carrier transport via the hopping mechanism. acs.orgnih.gov

Conjugation: The extent of π-conjugation influences charge transport. Extending the conjugation length, for example, by introducing a vinyl linker, can improve electronic communication along the molecule. acs.orgnih.gov

Morphology:

Crystallinity vs. Amorphous Nature: While crystalline materials can exhibit high charge mobilities along specific crystallographic axes, amorphous materials, often formed by TPA derivatives, offer the advantage of isotropic properties and good film-forming capabilities. polymer.cn However, the lack of long-range order in amorphous films can lead to lower mobilities compared to their crystalline counterparts.

Intermolecular Packing: The way molecules pack in the solid state directly affects the efficiency of intermolecular charge hopping. Close packing and favorable orbital overlap between adjacent molecules are essential for high mobility.

The table below summarizes the hole mobility of various materials related to this compound.

| Material | Mobility (cm²/Vs) | Measurement Technique |

| Poly(tetraphenylbenzidine) | ~10⁻⁶ | SCLC |

| Poly(triphenylamine) | ~10⁻⁸ | SCLC |

| V1091 | 1.7×10⁻² (at 6.4×10⁵ V/cm) | XTOF |

| V1102 | 1.5×10⁻⁴ (at 6.4×10⁵ V/cm) | XTOF |

| spiro-OMeTAD | 5.0×10⁻⁴ (at 6.4×10⁵ V/cm) | XTOF |

Characterization of Charge Transport Properties in Devices (e.g., SCLC, OFETs)

To quantify the charge transport properties of this compound-based materials, several device characterization techniques are employed.

Space-Charge Limited Current (SCLC): This is a common method to determine the charge carrier mobility in bulk organic materials. researchgate.net By fabricating a simple diode structure and measuring the current-voltage (I-V) characteristics, the mobility can be extracted from the region where the current is limited by the space charge of the injected carriers. The interpretation is often based on models that incorporate a field-dependent mobility. researchgate.net Mobilities for side-chain poly(triarylamines) have been determined to be in the range of 10⁻⁸ to 10⁻⁶ cm²V⁻¹s⁻¹. researchgate.net

Organic Field-Effect Transistors (OFETs): OFETs provide a platform to probe the charge transport properties at the interface between the organic semiconductor and the dielectric layer. researchgate.net By measuring the transfer and output characteristics of the transistor, key parameters such as field-effect mobility and threshold voltage can be determined. Comparing mobility values obtained from SCLC and OFET measurements can provide insights into the bulk versus interfacial charge transport.

Xerographic Time-of-Flight (XTOF): This technique is used to directly measure the drift mobility of charge carriers in a material. elaba.lt A thin film of the material is charged, and a pulse of light generates electron-hole pairs. By monitoring the time it takes for the charge carriers to traverse the film under an applied electric field, the mobility can be calculated.

These characterization techniques are crucial for establishing structure-property relationships and for the rational design of new this compound-based materials with optimized charge transport properties for advanced electronic applications.

Applications of N,n Diphenyl 4 Vinylaniline in Advanced Functional Devices

Organic Light-Emitting Diodes (OLEDs)

The performance of OLEDs relies heavily on the properties of the organic materials used in their various layers, including the emissive layer (EML) and the charge transport layers. scitechnol.com N,N-diphenyl-4-vinylaniline is a key monomer used to construct materials that enhance the efficiency and stability of these devices.

This compound as Emitter Materials

This compound is utilized as a precursor in the synthesis of novel emitter materials for OLEDs. The triphenylamine (B166846) moiety acts as a strong electron donor, which can be combined with electron-accepting units to form donor-acceptor (D-A) type emitters. The vinyl group allows for the incorporation of this structure into larger conjugated systems.

For instance, this compound has been used in Heck coupling reactions to synthesize vinyl-linked cyanocarbazole-based dyes. acs.org In these molecules, the triphenylamine group serves as an electron-releasing terminal unit connected via a vinyl linker to a cyanocarbazole core. This design creates an intramolecular charge transfer (ICT) character, which is beneficial for tuning the emission color and improving electroluminescence performance. nih.gov A series of emitters synthesized using this compound demonstrated that the electron-donating strength of the terminal chromophore significantly influences the photophysical and electroluminescent properties. acs.orgnih.gov

A doped OLED device featuring a tricarbazole derivative, synthesized in part from this compound, showed promising blue emission with a high external quantum efficiency (EQE) of 5.3% at a practical brightness of 1000 cd/m². nih.gov

Table 1: Example of an Emitter Synthesized from this compound

| Compound Name | Synthetic Precursors | Emission Color | Max EQE (%) |

| 7-(4-(4-(diphenylamino)styryl)phenyl)-9-(2-ethylhexyl)-9H-carbazole-2-carbonitrile | 7-bromo-9-(2-ethylhexyl)-9H-carbazole-2-carbonitrile, this compound | Blue | 5.3% (doped) |

This compound-Based Hole Transporting Materials (HTMs)

The triphenylamine scaffold is well-known for its excellent hole-transporting capabilities. researchgate.net Consequently, polymers derived from this compound are extensively studied as hole-transporting materials (HTMs) in OLEDs. rsc.orgnih.gov These polymers, often referred to as poly(vinyltriphenylamine)s, combine the electronic properties of their small molecule analogues with the advantageous processing characteristics of polymers, such as high solubility and good thermal stability. researchgate.netresearchgate.net

The general structure of these HTMs consists of a non-conjugated polymer backbone with pendant triarylamine groups. The charge transport in these materials occurs via a "hopping" mechanism between the electroactive side-chains. researchgate.net The efficiency of this process is influenced by the molecular structure and any substituents on the phenyl rings. For example, adding electron-rich methoxy (B1213986) groups to the N-phenyl rings can increase the hole mobility of poly(triphenylamine) derivatives. researchgate.net

These materials are crucial for facilitating the injection and transport of positive charges (holes) from the anode to the emissive layer, ensuring efficient device operation. scitechnol.com

Design of Bipolar Emitters for Balanced Charge Transport

Achieving high efficiency in OLEDs requires a balance between the injection and transport of holes and electrons within the emissive layer. acs.org Unipolar materials, which transport only one type of charge carrier effectively, can lead to an imbalance and lower device performance. acs.org Bipolar materials, which can transport both holes and electrons, are designed to overcome this issue. acs.orgnih.gov

The this compound structure provides the hole-transporting (electron-donating) component for these bipolar designs. By chemically linking this triphenylamine-based unit to an electron-withdrawing moiety (such as benzimidazole, triazine, or phenanthroimidazole), a single molecule or polymer can be created with the capacity for both hole and electron transport. acs.orgnih.govrsc.org This balanced charge transport within the emitting layer improves the probability of radiative recombination, thereby enhancing the quantum efficiency and reducing the efficiency roll-off at high brightness levels. acs.orgnih.gov For example, copolymers incorporating a hole-transporting unit derived from a vinylphenyl structure and an electron-transporting unit have been shown to optimize charge balance and significantly improve device performance. nih.gov

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of flexible and printed electronics. nih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. mdpi.com

Development of this compound as Amorphous Organic Semiconductors